

Denipride: A Technical Guide on Molecular Structure and Putative Activity Relationships

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Compound of Interest

Compound Name:	Denipride
Cat. No.:	B034343

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Abstract

Denipride is a substituted benzamide derivative with a defined chemical structure. While extensive public data on its specific structure-activity relationship (SAR) and detailed pharmacological profile are limited, this guide provides a comprehensive overview of its molecular characteristics. It further delineates generalized experimental protocols and potential signaling pathways applicable to substituted benzamides, offering a foundational framework for research and development endeavors concerning **Denipride** and related molecules.

Molecular Structure of Denipride

Denipride is a chiral molecule, with the (R)-enantiomer being a specific stereoisomer. Its chemical structure consists of a substituted benzamide core linked to a piperidine ring, which in turn is attached to a tetrahydrofuran moiety.

Table 1: Chemical and Molecular Data for **Denipride**

Property	Value	Source
Molecular Formula	C ₁₈ H ₂₆ N ₄ O ₅	[1]
Molecular Weight	378.42 g/mol	[1]
IUPAC Name	4-amino-2-methoxy-5-nitro-N-[1-[(2R)-oxolan-2-yl]methyl]piperidin-4-yl]benzamide	[2]
SMILES	COc1cc(c(cc1C(=O)NC2CCN(CC2)C[C@H]3CCCCO3)--INVALID-LINK--[O-])N	
InChI Key	WUIJEMRFIZSWPL-CYBMUJFWSA-N	

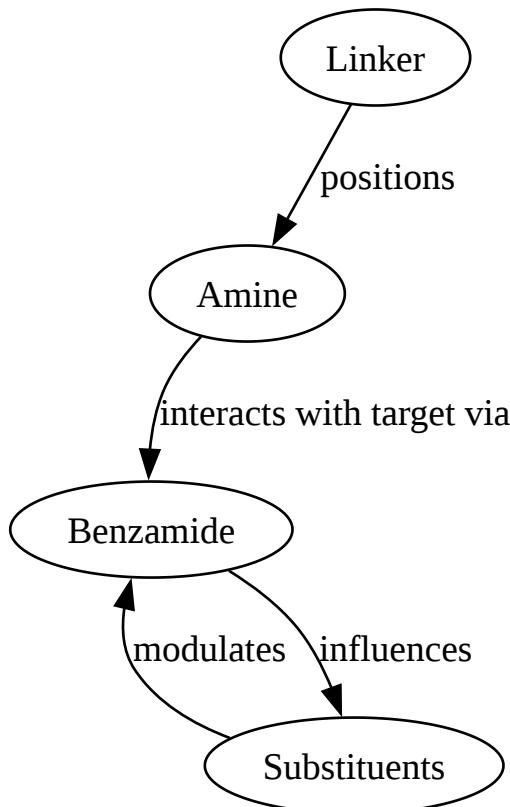
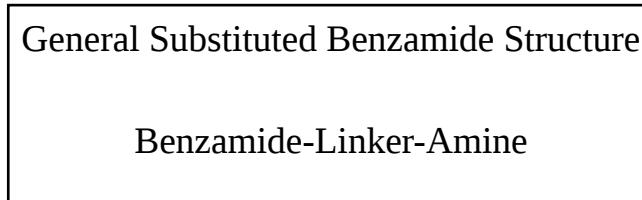
Putative Structure-Activity Relationship (SAR) of Substituted Benzamides

Due to the lack of specific SAR studies on **Denipride**, this section outlines the general SAR principles observed for the broader class of substituted benzamides, which are known to exhibit a wide range of pharmacological activities, including antipsychotic, antiemetic, and gastroprotective effects. The activity of these compounds is typically modulated by the nature and position of substituents on the benzamide ring and the composition of the amino-piperidine side chain.

Key Pharmacophoric Features:

- **Benzamide Moiety:** The aromatic ring and the amide group are crucial for binding to target receptors, often through hydrogen bonding and pi-stacking interactions.
- **Amino Group:** The basic nitrogen in the piperidine ring is a key feature for interaction with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. Its pKa is critical for receptor affinity.
- **Substituents on the Benzamide Ring:**

- Methoxy Group: The 2-methoxy group can influence the conformation of the amide side chain and modulate receptor affinity and selectivity.
- Amino and Nitro Groups: The 4-amino and 5-nitro substituents significantly alter the electronic properties of the aromatic ring, which can impact binding affinity and intrinsic activity.
- Piperidine and Tetrahydrofuran Side Chain: This portion of the molecule explores a larger chemical space and can influence pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability. Variations in this region can fine-tune the pharmacological profile.

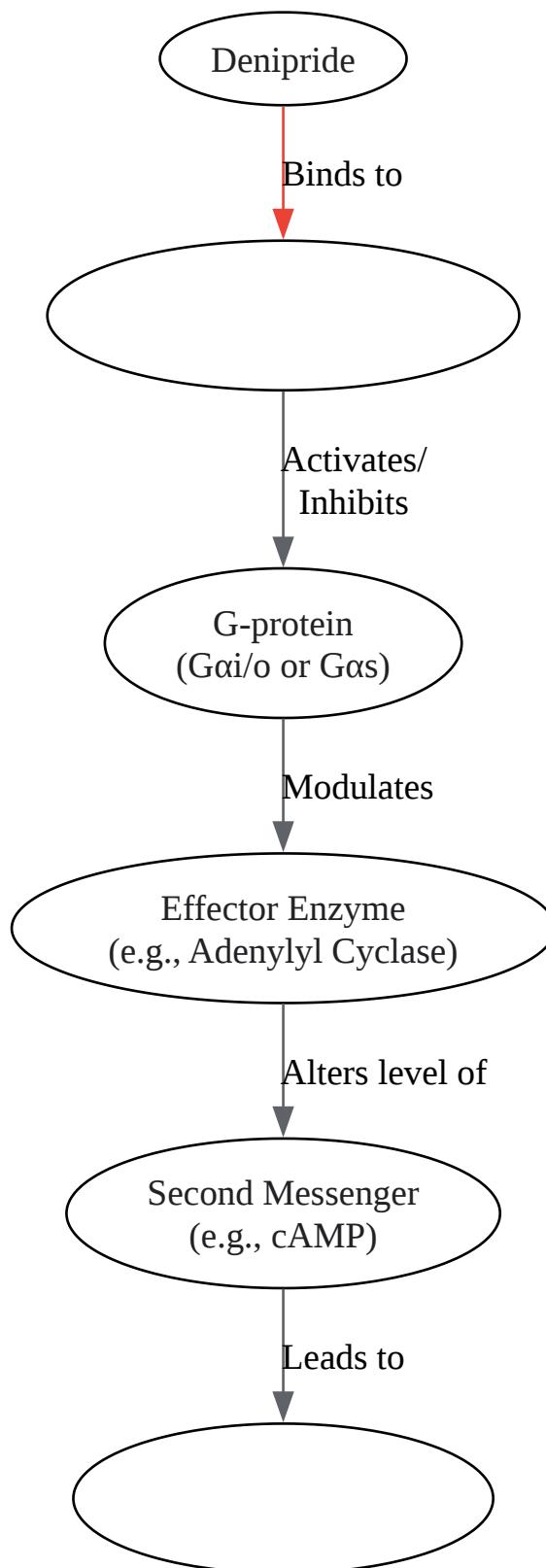


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Caption: General SAR principles for substituted benzamides.

Potential Pharmacological Activity and Signaling Pathways

Substituted benzamides often act as antagonists or partial agonists at dopamine D2-like receptors (D2, D3, and D4) and serotonin receptors (e.g., 5-HT3, 5-HT4). The specific receptor profile of **Denipride** is not publicly documented. However, based on its structural class, a plausible mechanism of action could involve the modulation of dopaminergic and/or serotonergic signaling pathways.



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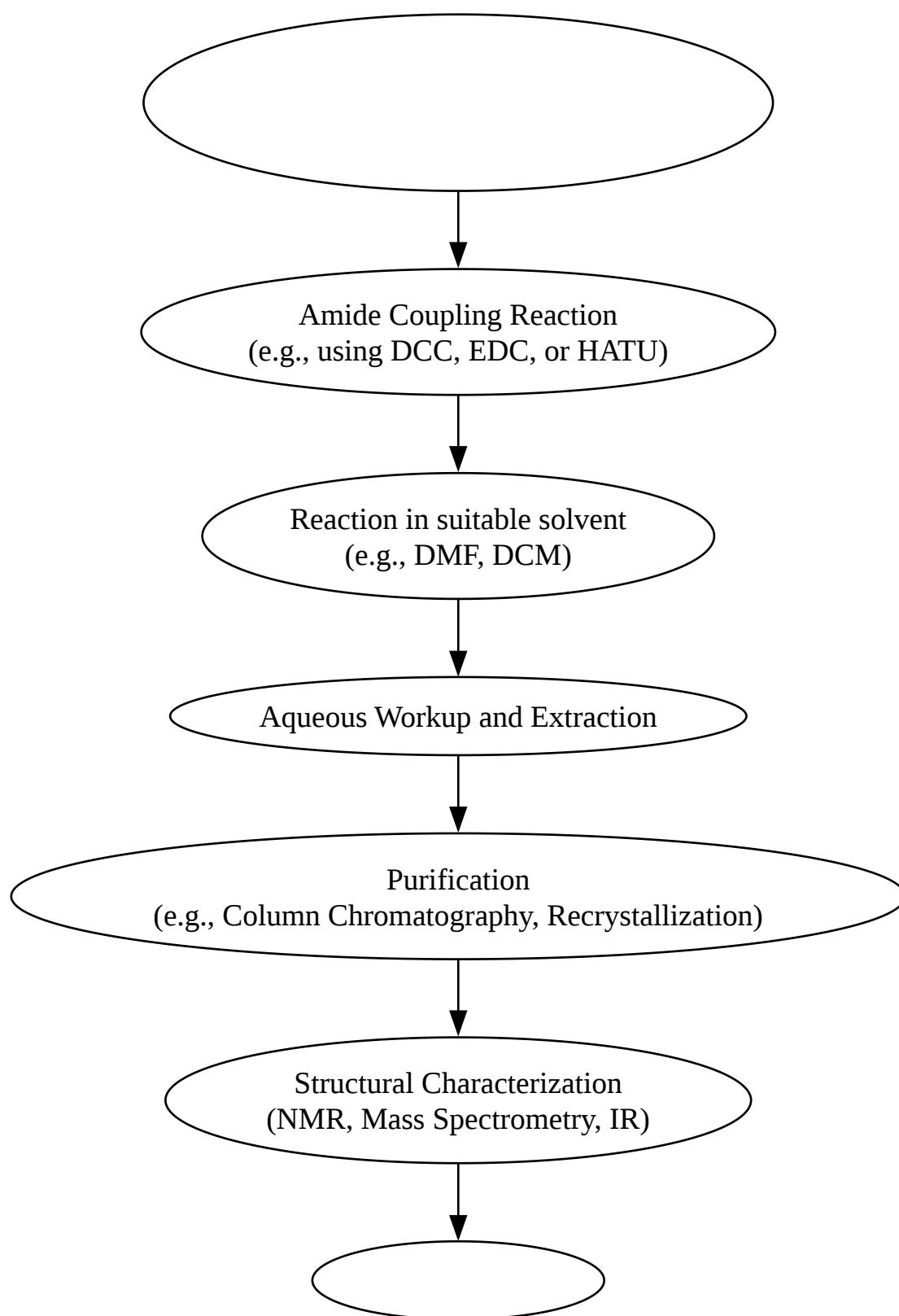
Caption: A putative signaling pathway for **Denipride**.

Experimental Protocols

Detailed experimental protocols for **Denipride** are not available in the public domain. This section provides generalized methodologies for the synthesis, purification, and pharmacological characterization of substituted benzamides, which would be applicable to the study of **Denipride**.

General Synthesis of Substituted Benzamides

The synthesis of N-substituted benzamides typically involves the coupling of a substituted benzoic acid with an appropriate amine.



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Caption: A general workflow for the synthesis of **Denipride**.

Detailed Methodologies:**• Amide Coupling:**

- To a solution of the substituted benzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator such as 1-hydroxybenzotriazole (HOEt) (1.1 equivalents).
- Stir the mixture at 0°C for 30 minutes.
- Add the desired amine (1 equivalent) and a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).
- Allow the reaction to warm to room temperature and stir for 12-24 hours.

• Workup and Purification:

- Filter the reaction mixture to remove any precipitated urea by-product (if DCC is used).
- Dilute the filtrate with an organic solvent and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

• Characterization:

- Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

Pharmacological Characterization

Table 2: Generalized Protocols for Pharmacological Evaluation

Experiment	Methodology
Receptor Binding Assays	<p>Radioligand binding assays using cell membranes expressing the target receptors (e.g., dopamine D₂, D₃, serotonin 5-HT₃, 5-HT₄).</p> <p>The affinity (K_i) of Denipride is determined by its ability to displace a specific radioligand.</p>
Functional Assays	<p>* cAMP Assay: For G_{ai/o} or G_{as} coupled receptors, measure the inhibition or stimulation of forskolin-induced cAMP production in cells expressing the target receptor.</p> <p>* Calcium Mobilization Assay: For G_{aq} coupled receptors, measure changes in intracellular calcium levels using a fluorescent calcium indicator.</p>
In Vivo Behavioral Models	<p>Depending on the in vitro profile, assess the effects of Denipride in animal models of psychosis (e.g., amphetamine-induced hyperlocomotion), anxiety (e.g., elevated plus maze), or gastrointestinal motility.</p>
Pharmacokinetic Studies	<p>Determine the absorption, distribution, metabolism, and excretion (ADME) profile of Denipride in a relevant animal species (e.g., rat, mouse) following intravenous and oral administration.</p>

Conclusion

Denipride possesses a well-defined molecular structure as a substituted benzamide. While specific data on its structure-activity relationship and mechanism of action are not extensively available, this guide provides a framework based on the established pharmacology of related compounds. The outlined synthetic and pharmacological testing protocols offer a starting point for researchers to investigate the biological profile of **Denipride** and its analogues. Further research is warranted to elucidate its precise molecular targets and therapeutic potential.

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References

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